(2-(Benzyloxy)-4-methylphenyl)methanamine
Overview
Description
(2-(Benzyloxy)-4-methylphenyl)methanamine is an organic compound that belongs to the class of aromatic amines It features a benzyl ether group attached to a methyl-substituted phenyl ring, with a methanamine group at the para position relative to the methyl group
Mechanism of Action
Mode of Action
(2-(Benzyloxy)-4-methylphenyl)methanamine derivatives, such as compound 17e, have been developed as potent inhibitors of CARM1 . These compounds interact with CARM1, displaying remarkable potency and selectivity . The interaction of these compounds with CARM1 results in notable antiproliferative effects against certain cell lines, such as melanoma .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the function of CARM1. As a member of the PRMT family, CARM1 plays a crucial role in various cellular processes, including gene expression, signal transduction, and DNA repair . By inhibiting CARM1, this compound can potentially disrupt these pathways, leading to antiproliferative effects .
Result of Action
The result of the action of this compound is the inhibition of CARM1, leading to antiproliferative effects against certain cell lines . For instance, compound 17e, a derivative of this compound, has shown good antitumor efficacy in a melanoma xenograft model .
Biochemical Analysis
Biochemical Properties
(2-(Benzyloxy)-4-methylphenyl)methanamine plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. One notable enzyme it interacts with is coactivator-associated arginine methyltransferase 1 (CARM1), a member of the type I protein arginine methyltransferases (PRMTs). This enzyme is involved in the methylation of arginine residues on histones and other proteins, which can influence gene expression and cellular processes . This compound has been shown to inhibit CARM1 with high potency and selectivity, leading to changes in the methylation status of target proteins and subsequent alterations in gene expression .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In melanoma cell lines, this compound exhibits notable antiproliferative effects, reducing cell growth and viability . It influences cell signaling pathways by modulating the activity of CARM1, which in turn affects the expression of genes involved in cell proliferation, differentiation, and apoptosis . Additionally, this compound impacts cellular metabolism by altering the methylation of metabolic enzymes and regulatory proteins, leading to changes in metabolic flux and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of CARM1. This inhibition occurs via direct binding to the active site of the enzyme, preventing the methylation of target arginine residues on histones and other proteins . The binding interaction is characterized by high affinity and selectivity, which ensures that this compound effectively blocks CARM1 activity without significantly affecting other PRMTs . This selective inhibition leads to changes in gene expression patterns, particularly those genes regulated by arginine methylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability under standard laboratory conditions, maintaining its inhibitory activity against CARM1 for extended periods . Over prolonged exposure, some degradation products may form, which could potentially reduce its efficacy . Long-term studies in vitro and in vivo have shown that this compound can induce sustained changes in cellular function, including persistent alterations in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CARM1 activity and induces antiproliferative effects in tumor models without significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to non-target tissues and organs . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with CARM1 and other methyltransferases. The inhibition of CARM1 by this compound affects the methylation status of various metabolic enzymes, leading to changes in their activity and the overall metabolic flux . Additionally, this compound may influence the levels of certain metabolites by altering the expression of genes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its localization to specific cellular compartments where CARM1 is active . The compound’s distribution is influenced by its chemical properties, including its hydrophobicity and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the nucleus, where it exerts its inhibitory effects on CARM1 . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nuclear compartment . Within the nucleus, this compound interacts with chromatin and other nuclear proteins, influencing gene expression and cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Benzyloxy)-4-methylphenyl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-methylphenol and benzyl chloride.
Formation of Benzyl Ether: 4-methylphenol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to form 2-(benzyloxy)-4-methylphenol.
Amination: The benzyloxy derivative is then subjected to a reductive amination reaction using formaldehyde and ammonium chloride to introduce the methanamine group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-4-methylphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanamine group to other functional groups such as methyl or ethyl groups.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alkylated derivatives.
Scientific Research Applications
(2-(Benzyloxy)-4-methylphenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the biological activity of aromatic amines and their derivatives.
Industrial Applications: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
(2-(Benzyloxy)phenyl)methanamine: Lacks the methyl group, which may affect its reactivity and biological activity.
(4-(Benzyloxy)phenyl)methanamine: The position of the benzyloxy group is different, leading to variations in chemical behavior and applications.
(2-(Benzyloxy)-4-chlorophenyl)methanamine:
Uniqueness
(2-(Benzyloxy)-4-methylphenyl)methanamine is unique due to the presence of both a benzyloxy group and a methyl group on the aromatic ring, which can influence its reactivity and interactions with biological targets. This combination of functional groups makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(4-methyl-2-phenylmethoxyphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-12-7-8-14(10-16)15(9-12)17-11-13-5-3-2-4-6-13/h2-9H,10-11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQHYPHSADNCQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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